1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a 4-chlorophenyl group and two methyl groups at positions 2 and 5
Mechanism of Action
Target of Action
Related compounds such as pyraclostrobin, a quinone outside inhibitor (qoi)-type fungicide, are known to target specific pathogens like botrytis cinerea and alternaria alternata . It’s important to note that the exact targets may vary depending on the specific structure and functional groups present in the compound.
Mode of Action
Similar compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate (atp), leading to cellular death . This disruption occurs through the oxidative removal of certain groups in the compound, forming a new compound that uncouples oxidative phosphorylation at the mitochondria .
Pharmacokinetics
Related compounds like certain dq amide derivatives have been shown to have improved kinetic solubilities and metabolic stability in vitro . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole typically involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . The reaction proceeds under mild conditions, yielding the desired pyrrole derivative in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield the corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Comparison with Similar Compounds
1-Phenyl-2,5-dimethyl-1H-pyrrole: Lacks the chlorine substituent, resulting in different chemical and biological properties.
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole: Fluorine substitution can enhance the compound’s stability and lipophilicity.
Uniqueness: 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKFIFOSLJJRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198480 | |
Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-23-5 | |
Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5044-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZT47QAU4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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